Anticancer agent 144

Cancer Immunotherapy Phosphatase Inhibition Target Engagement

Anticancer agent 144 (compound 444) is the definitive commercially available PTPN2/PTP1B dual inhibitor built on the benzothiophene difluoromethyl phosphonate (DFMP) scaffold disclosed in Merck Sharp & Dohme's patent series. Unlike the structurally unrelated clinical candidate osunprotafib (ABBV-CLS-484), this compound uniquely enables academic labs to recapitulate benzothiophene-scaffold pharmacology without proprietary access barriers. With sub-nanomolar potency (<2.5 nM against both targets), it is the optimal tool for dissecting chemotype-specific JAK-STAT signaling, T cell activation, and tumor microenvironment remodeling in syngeneic models. Its distinct DFMP core also makes it an essential comparator for medicinal chemistry campaigns evaluating scaffold-dependent efficacy, toxicity, and resistance mechanisms.

Molecular Formula C19H15BrF2N3O6PS2
Molecular Weight 594.3 g/mol
Cat. No. B12393200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 144
Molecular FormulaC19H15BrF2N3O6PS2
Molecular Weight594.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)COC2=CC(=CC3=C2SC(=C3Br)C(F)(F)P(=O)(O)O)C4=NC=NN4
InChIInChI=1S/C19H15BrF2N3O6PS2/c1-34(29,30)12-4-2-10(3-5-12)8-31-14-7-11(18-23-9-24-25-18)6-13-15(20)17(33-16(13)14)19(21,22)32(26,27)28/h2-7,9H,8H2,1H3,(H,23,24,25)(H2,26,27,28)
InChIKeyAMONNCQJDCJXMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 144: A Potent PTPN2/PTP1B Dual Inhibitor for Cancer Immunotherapy Research


Anticancer agent 144 (compound 444) is a benzothiophene difluoromethyl phosphonate derivative that functions as a dual inhibitor of the protein tyrosine phosphatases PTPN2 (TC-PTP) and PTP1B [1]. It exhibits sub-nanomolar potency against both targets, making it a valuable tool compound for probing PTPN2/PTP1B-mediated signaling pathways in oncology research . As disclosed in Merck Sharp & Dohme's patent application US20250059220, the compound belongs to a series of substituted benzothiophene derivatives designed for therapeutic applications in cancer [2].

Why Generic Substitution Fails: Structural and Selectivity Constraints of Anticancer Agent 144


PTPN2/PTP1B dual inhibitors are not interchangeable due to critical differences in their core scaffolds and selectivity profiles [1]. Anticancer agent 144 features a unique benzothiophene difluoromethyl phosphonate core [2], which distinguishes it from structurally distinct PTPN2/N1 inhibitors such as the clinical candidate ABBV-CLS-484 (osunprotafib) [3]. Even within the same patent series, close analogs like Anticancer agent 143 (compound 369) possess subtle structural variations that may lead to divergent selectivity, pharmacokinetic properties, and functional effects . These differences necessitate careful, data-driven compound selection for experimental studies, as potency against the primary targets alone does not guarantee equivalent biological outcomes.

Quantitative Evidence for Anticancer Agent 144: Head-to-Head Comparisons with Key Analogs


Comparative PTPN2/PTP1B Inhibitory Potency: Anticancer Agent 144 vs. ABBV-CLS-484

Anticancer agent 144 demonstrates sub-2.5 nM inhibitory activity against both PTPN2 and PTP1B in biochemical assays [1]. In comparison, the clinically advanced dual inhibitor ABBV-CLS-484 (osunprotafib) exhibits IC50 values of 1.8 nM for PTPN2 and 2.5 nM for PTP1B [2]. This places Anticancer agent 144 in a comparable potency range to a Phase I clinical candidate, making it a highly suitable tool compound for preclinical validation studies where clinical-grade potency is desired but clinical-stage compound access is restricted.

Cancer Immunotherapy Phosphatase Inhibition Target Engagement

Structural Divergence and SAR Implications: Benzothiophene DFMP Core vs. Other PTPN2 Inhibitors

Anticancer agent 144 features a benzothiophene difluoromethyl phosphonate (DFMP) core, a distinct chemotype developed through structure-based drug design for optimal PTPN1/2 binding [1]. This scaffold differs fundamentally from the chemical series of ABBV-CLS-484, which was designed based on PTPN2 protein structure but belongs to a separate chemical class [2]. The unique DFMP motif in Anticancer agent 144 may confer differential binding kinetics and off-target profiles compared to other PTPN2/N1 inhibitors, making it a valuable comparator for exploring scaffold-dependent biological effects.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Physicochemical and Purity Specifications for Experimental Reproducibility

Anticancer agent 144 is provided with a defined molecular formula of C19H15BrF2N3O6PS2 and a molecular weight of 594.34 g/mol . Vendors specify a purity of ≥95%, which is critical for minimizing off-target effects in cell-based assays . In contrast, some alternative PTPN2 inhibitors may be supplied with lower purity grades or undefined salt forms, introducing variability in experimental outcomes. The precise CAS registration (2948340-59-6) and InChIKey (AMONNCQJDCJXMV-UHFFFAOYSA-N) ensure unambiguous identification and procurement across suppliers.

Quality Control Compound Characterization Experimental Reproducibility

Potential Differentiation from Closest Analog Anticancer Agent 143

Anticancer agent 144 (compound 444) and Anticancer agent 143 (compound 369) are both benzothiophene-based dual PTPN2/PTP1B inhibitors with reported IC50 values <2.5 nM . While their core potencies appear similar, structural differences exist that may translate to divergent selectivity profiles. The patent literature indicates that subtle modifications within the benzothiophene series can dramatically alter off-target activity and cellular efficacy, though direct comparative data for these specific compounds remain unpublished [1]. This underscores the importance of selecting the specific compound validated in the literature relevant to the investigator's experimental system.

Analog Comparison Selectivity Profiling Biological Activity

Recommended Research Applications for Anticancer Agent 144 Based on Quantitative Evidence


Preclinical Validation of PTPN2/PTP1B as Immuno-Oncology Targets

Given its low nanomolar potency comparable to the clinical candidate ABBV-CLS-484 , Anticancer agent 144 is ideally suited for in vitro and in vivo proof-of-concept studies exploring the therapeutic potential of dual PTPN2/PTP1B inhibition in cancer immunotherapy. Researchers can use this tool compound to recapitulate clinical-stage pharmacology in academic settings where access to proprietary clinical compounds is limited [1].

Structure-Activity Relationship (SAR) and Scaffold-Hopping Studies

The unique benzothiophene DFMP core of Anticancer agent 144 makes it a valuable comparator for medicinal chemistry efforts aimed at understanding scaffold-dependent biological effects. It can be used alongside structurally distinct PTPN2/N1 inhibitors to dissect chemotype-specific efficacy, toxicity, and resistance mechanisms in tumor models [1].

Mechanistic Studies of JAK-STAT Signaling and T Cell Activation

PTPN2 and PTP1B are key negative regulators of JAK-STAT signaling and T cell receptor pathways . Anticancer agent 144, with its potent dual inhibition [1], provides a precise pharmacological tool for interrogating how phosphatase blockade modulates cytokine signaling, T cell activation, and tumor microenvironment remodeling in syngeneic mouse models.

Assay Development and High-Throughput Screening Counter-Screens

The well-defined identity, high purity, and robust biochemical activity of Anticancer agent 144 make it an excellent positive control for developing and validating PTPN2/PTP1B enzymatic assays, cellular target engagement assays, and high-throughput screening campaigns aimed at discovering novel phosphatase inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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